

The Chemical Architecture of Diacetylmorphine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hierochin D

Cat. No.: B15595809

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, metabolism, and analysis of diacetylmorphine. Diacetylmorphine, also known as diamorphine or heroin, is a semi-synthetic opioid synthesized from morphine.^{[1][2]} Its high lipid solubility facilitates rapid transit across the blood-brain barrier, leading to its potent effects.^{[3][4]} A thorough understanding of its chemical and pharmacological profile is essential for research in pain management, addiction studies, and forensic analysis.

Chemical Identity and Physicochemical Properties

Diacetylmorphine is the 3,6-diacetyl ester of morphine.^[5] The acetylation of both hydroxyl groups on the morphine molecule significantly increases its lipophilicity compared to its parent compound.^[3]

Table 1: Chemical Identifiers for Diacetylmorphine

Identifier	Value
IUPAC Name	(5 α ,6 α)-7,8-didehydro-4,5-epoxy-17-methylmorphinan-3,6-diol diacetate[1][4]
Synonyms	Heroin, Diamorphine, Acetomorphine[2][6]
Chemical Formula	C ₂₁ H ₂₃ NO ₅ [1][7]
CAS Number	561-27-3[7]

The physicochemical properties of diacetylmorphine are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. These properties are summarized below.

Table 2: Physicochemical Data for Diacetylmorphine

Property	Value	Source
Molecular Weight	369.411 g/mol	[1][7]
Melting Point	173 °C	[4][8][9]
Boiling Point	272-274 °C at 12 mmHg	[8][9]
Water Solubility	600 mg/L (at 25 °C)	[4][9]
Solubility (1g in)	1.5 ml chloroform, 31 ml alcohol, 100 ml ether	[8][9]
pKa	7.95 (at 25 °C)	[4]
LogP	1.58	[4][9]

Synthesis and Metabolism

Chemical Synthesis

Diacetylmorphine is most commonly synthesized via the acetylation of morphine, which is extracted from the opium poppy (*Papaver somniferum*).^[1] The synthesis involves heating morphine with an excess of acetic anhydride, which replaces the hydroxyl groups at the C3 and C6 positions with acetyl groups.^{[5][8]}

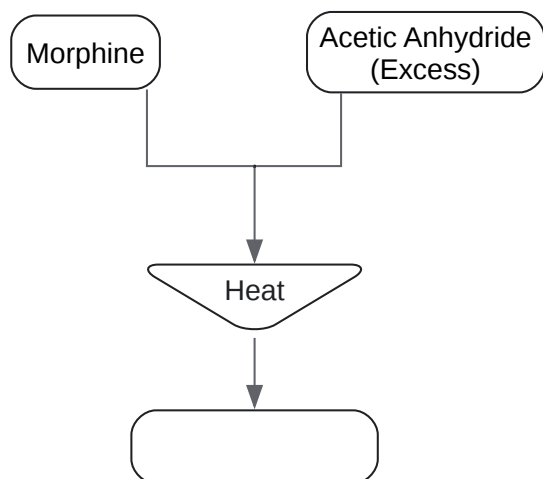


Figure 1: Synthesis of Diacetylmorphine

[Click to download full resolution via product page](#)

Figure 1: Synthesis of Diacetylmorphine

Metabolic Pathway

Diacetylmorphine is a prodrug, meaning it is metabolized into active compounds in the body.^[4] Following administration, it is rapidly hydrolyzed by esterase enzymes in the blood, liver, and brain into 6-monoacetylmorphine (6-MAM).^{[9][10]} 6-MAM is then more slowly hydrolyzed into morphine.^[10] Both 6-MAM and morphine are pharmacologically active and are responsible for the drug's potent opioid effects.^[11] Morphine is further metabolized, primarily in the liver, into morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).^[10] M6G is also an active metabolite, while M3G has no significant affinity for opioid receptors.^{[10][11]}

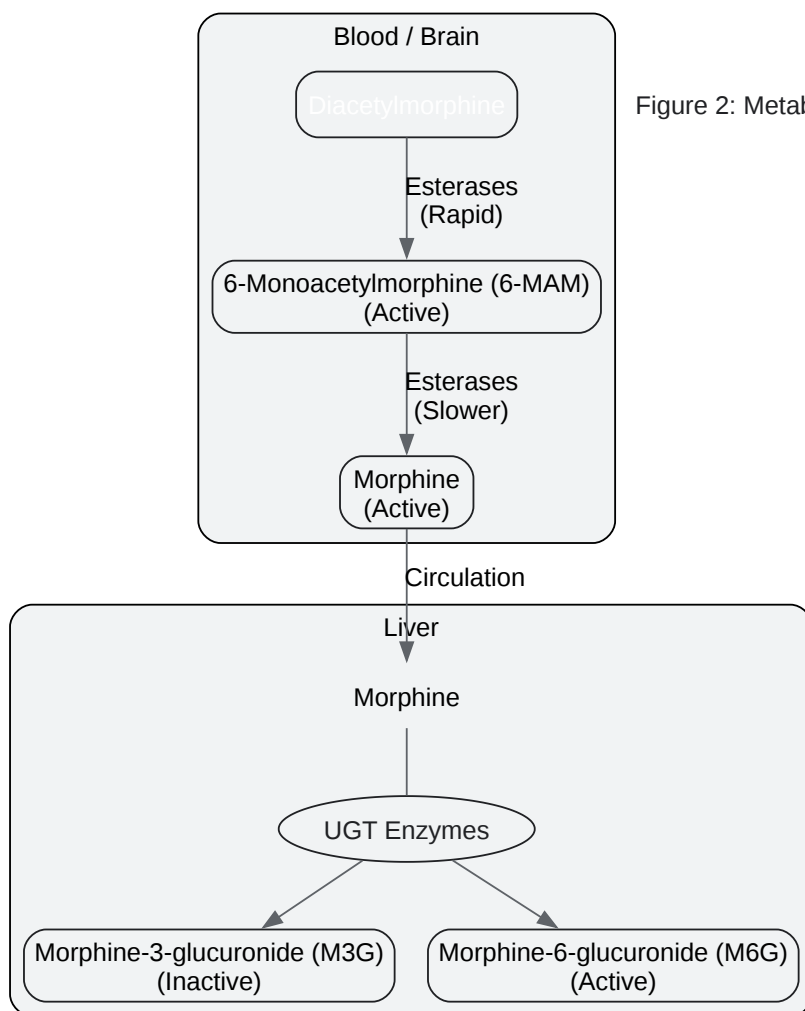


Figure 2: Metabolic Pathway of Diacetylmorphine

[Click to download full resolution via product page](#)

Figure 2: Metabolic Pathway of Diacetylmorphine

Mechanism of Action and Signaling

The pharmacological effects of diacetylmorphine are mediated by its active metabolites, primarily 6-MAM and morphine, which act as agonists at opioid receptors.[1][12] These receptors, including the μ (mu), κ (kappa), and δ (delta) subtypes, are G-protein coupled receptors (GPCRs) located throughout the central nervous system.[1]

Binding of the agonist (e.g., morphine) to the μ -opioid receptor (MOR) triggers a conformational change, leading to the dissociation of the heterotrimeric G-protein into its $G_{\alpha i/o}$ and $G_{\beta\gamma}$ subunits.[13] The $G_{\alpha i}$ subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13] The $G_{\beta\gamma}$ subunit can directly modulate ion channels, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release, producing the characteristic analgesic and euphoric effects.

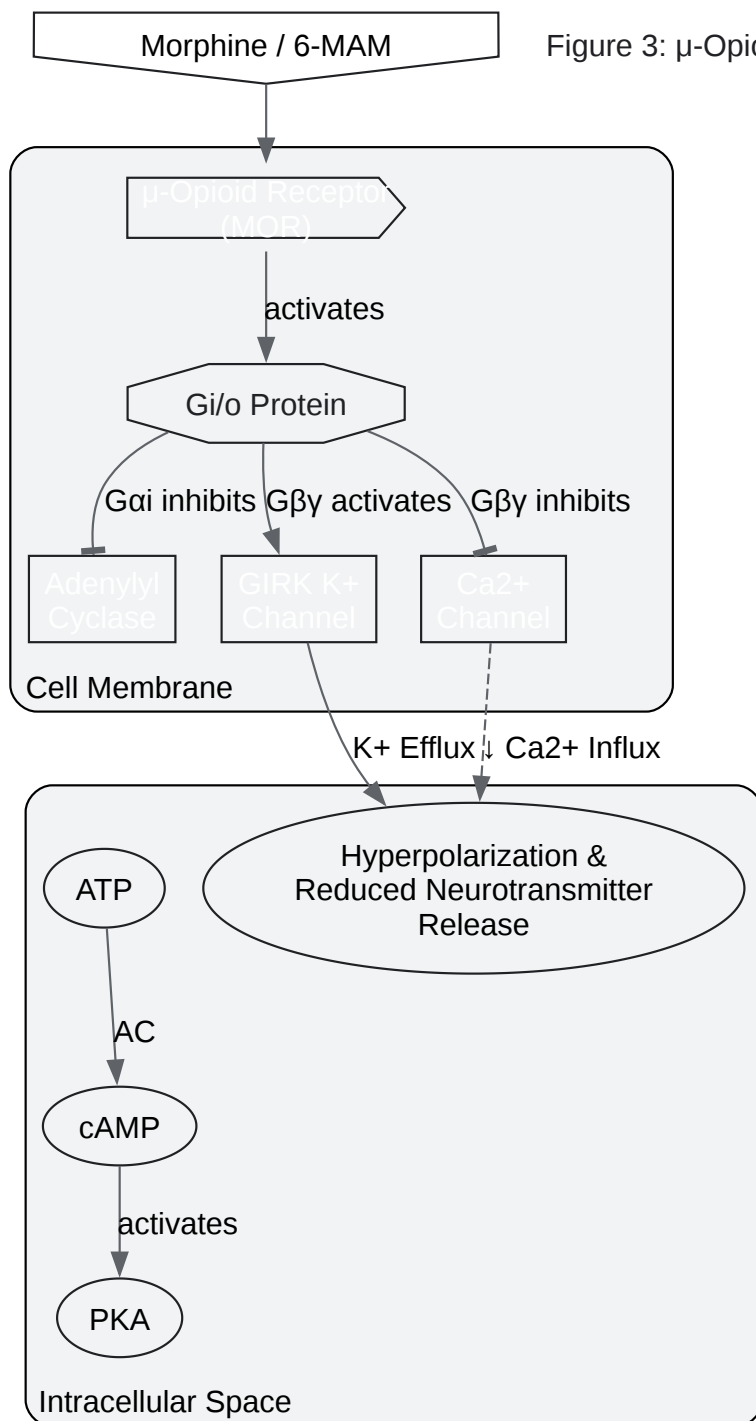


Figure 3: μ-Opioid Receptor Signaling Pathway

[Click to download full resolution via product page](#)

Figure 3: μ-Opioid Receptor Signaling Pathway

Experimental Protocol: Quantification by HPLC

The analysis of diacetylmorphine and its metabolites is crucial for pharmacokinetic studies and forensic investigations. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common analytical technique.^[14]

Objective: To quantify diacetylmorphine, 6-MAM, and morphine in a plasma sample.

Methodology:

- Sample Preparation (Solid-Phase Extraction):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
 - To 1 mL of plasma, add an internal standard (e.g., naloxone).
 - Load the plasma sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% acetonitrile in water.
 - Dry the cartridge under vacuum for 5 minutes.
 - Elute the analytes with 1 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase for injection.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection (Photodiode Array - PDA or Mass Spectrometry - MS):
 - PDA: Monitor at 285 nm.
 - MS (Tandem): Use electrospray ionization (ESI) in positive mode. Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard for enhanced specificity and sensitivity.
- Quantification:
 - Generate a calibration curve using standards of known concentrations prepared in blank plasma and processed through the same extraction procedure.
 - Calculate the concentration of each analyte in the unknown sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

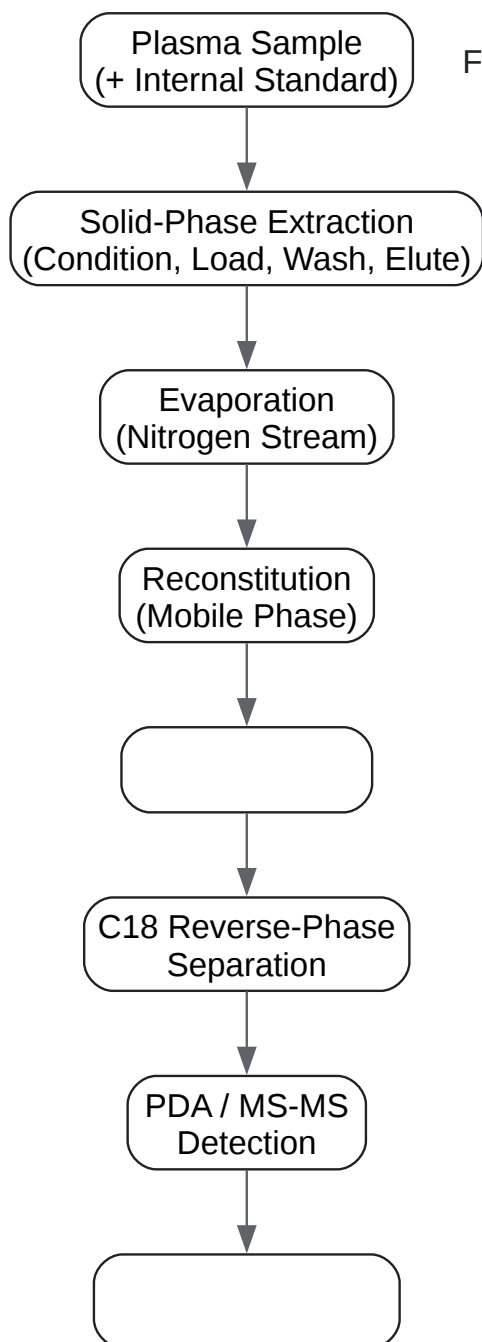


Figure 4: Analytical Workflow for Diacetylmorphine

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Heroin drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Heroin - Wikipedia [en.wikipedia.org]
- 3. Oral diacetylmorphine (heroin) yields greater morphine bioavailability than oral morphine: bioavailability related to dosage and prior opioid exposure - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc)]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Diacetylmorphine [webbook.nist.gov]
- 8. Diacetylmorphine [drugfuture.com]
- 9. Heroin | C₂₁H₂₃NO₅ | CID 5462328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. OUH - Heroin: From Injection to Treatment [ous-research.no]
- 12. diamorphine | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 13. pnas.org [pnas.org]
- 14. Analysis of diacetylmorphine, caffeine, and degradation products after volatilization of pharmaceutical heroin for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Chemical Architecture of Diacetylmorphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15595809#what-is-the-chemical-structure-of-diacetylmorphine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com